(S)-Propranolol beta-D-Glucuronide Sodium Salt

Vue d'ensemble

Description

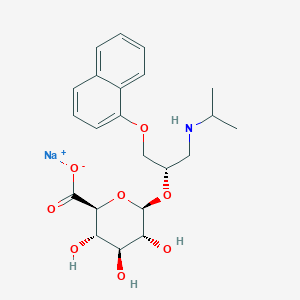

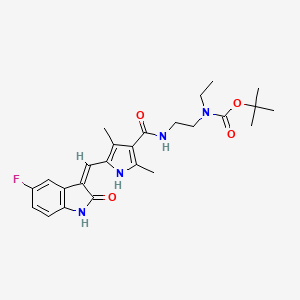

(S)-Propranolol beta-D-Glucuronide Sodium Salt is a glucuronide conjugate of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the glucuronidation of propranolol, which enhances its solubility and facilitates its excretion from the body. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias.

Applications De Recherche Scientifique

(S)-Propranolol beta-D-Glucuronide Sodium Salt has several scientific research applications:

Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of beta-blockers.

Biology: The compound is used in studies investigating the role of glucuronidation in drug metabolism and excretion.

Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of propranolol and its metabolites.

Industry: It is used in the development of analytical methods for the detection and quantification of propranolol metabolites in biological samples.

Mécanisme D'action

Target of Action

The primary target of (S)-Propranolol beta-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

This compound serves as a chromogenic substrate for the enzyme β-glucuronidase . Upon cleavage by the enzyme, it releases a naphthol moiety that can be easily detected . This interaction results in different physiological reactions .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a major phase II metabolic pathway in the body. β-glucuronidase, the enzyme that interacts with the compound, catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone .

Result of Action

The cleavage of this compound by β-glucuronidase results in the release of a naphthol moiety . This can be used as a marker for the activity of β-glucuronidase, which is often correlated with the occurrence of diseases and deterioration of water quality .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of β-glucuronidase and, consequently, the efficacy of the compound . Moreover, the presence of other substances in the environment, such as inhibitors or activators of β-glucuronidase, could also impact the compound’s action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Propranolol beta-D-Glucuronide Sodium Salt involves the glucuronidation of propranolol. This reaction typically requires the presence of a glucuronidation enzyme, such as UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to propranolol. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes. This method involves the use of genetically engineered microorganisms that express the glucuronidation enzyme. The process is scalable and can be optimized for high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Propranolol beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propranolol: The parent compound, a non-selective beta-blocker.

Bisphenol A Bis-(beta-D-glucuronide) Sodium Salt: Another glucuronide conjugate used in research.

Estradiol 17-(beta-D-Glucuronide) Sodium Salt: A glucuronide conjugate of estradiol used in studies of estrogen metabolism.

Uniqueness

(S)-Propranolol beta-D-Glucuronide Sodium Salt is unique due to its specific role in the metabolism and excretion of propranolol. Its formation enhances the solubility of propranolol, facilitating its excretion and reducing its half-life in the body. This property is particularly important in the context of drug metabolism and pharmacokinetics.

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-OGVLMCRDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858345 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87144-73-8 | |

| Record name | Sodium (2S)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)